Efficacy Comparable to Rapamycin in Preventing Acute Cardiac Allograft Rejection
In a heterotopic rat heart transplant model, R-348 at a dose of 40 mg/kg demonstrated efficacy in preserving graft function and reducing histological rejection scores that was statistically similar to rapamycin at 3 mg/kg on postoperative day 5 [1]. The study confirms R-348's activity is not inferior to a standard-of-care comparator in a stringent model of acute rejection.
| Evidence Dimension | In Vivo Efficacy in Acute Cardiac Allograft Rejection (ISHLT Rejection Score Reduction) |
|---|---|
| Target Compound Data | Significantly decreased histologic ISHLT rejection scores |
| Comparator Or Baseline | Rapamycin 3 mg/kg: Significantly decreased histologic ISHLT rejection scores |
| Quantified Difference | Results were similar and not statistically different between the two groups. |
| Conditions | Heterotopic BN-Lew rat heart transplant model, 5-day treatment, evaluation on postoperative day 5. |
Why This Matters
Demonstrates that R-348 achieves non-inferior in vivo immunosuppressive efficacy compared to a clinically established mTOR inhibitor, validating it as a potent alternative for transplant rejection research.
- [1] Deuse, T., Velotta, J. B., Hoyt, G., Govaert, J. A., Taylor, V., Masuda, E., ... & Schrepfer, S. (2008). Novel immunosuppression: R348, a JAK3-and Syk-inhibitor attenuates acute cardiac allograft rejection. Transplantation, 85(6), 885-892. View Source
